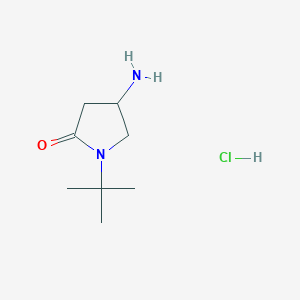

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride

Descripción

4-Amino-1-<i>tert</i>-butylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a tertiary butyl group at the 1-position and an amino group at the 4-position of the pyrrolidin-2-one ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications, particularly in central nervous system (CNS) drug development.

Propiedades

IUPAC Name |

4-amino-1-tert-butylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(2,3)10-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLWYRWOANGKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375474-14-8 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Boc Protection and Amination Strategy

One common approach involves the use of tert-butyl carbamate (Boc) as a protecting group for the amino functionality on the pyrrolidine ring. This method is adapted from related syntheses of Boc-protected amino-piperidines and pyrrolidines:

Step 1: Boc Protection

Starting from a suitable pyrrolidine precursor (e.g., 4-piperidinecarboxamide or pyrrolidin-2-one derivatives), the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in aqueous or organic solvent at room temperature. This reaction typically proceeds over 8-10 hours and results in the formation of a Boc-protected intermediate with high purity (>95%) after crystallization from acetone or similar solvents.Step 2: Amination and Deprotection

The Boc-protected intermediate is then subjected to halogenation and subsequent amination steps. For example, bromine in sodium hydroxide solution can be used to introduce the amino group via a Hofmann rearrangement or related mechanism, followed by acidification and extraction to yield the free amine. Finally, the Boc group is removed or converted to the hydrochloride salt by treatment with hydrochloric acid, yielding 4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride as a white crystalline solid with high purity (>98%) and melting point around 51°C.

This method is advantageous due to the availability of starting materials, operational simplicity, and scalability for industrial production. It also offers good selectivity and stability of the final product.

Alternative Routes via 3-Amino-Pyrrolidine Derivatives

Another approach involves the synthesis of 3-amino-pyrrolidine derivatives as intermediates, which can be converted to the target compound:

- Starting from 1,2,4-trihydroxybutane derivatives, selective protection of hydroxy groups (e.g., as mesylates or tosylates) is performed.

- These protected intermediates are then reacted with primary amines under controlled temperature and pressure conditions to induce ring closure forming the pyrrolidine ring with an amino substituent.

- Amino protecting groups such as benzyl or allyloxycarbonyl are used to control reactivity and facilitate purification.

- Subsequent deprotection and salt formation steps yield the desired this compound with high optical and chemical yields.

This method is particularly useful for obtaining optically active forms of the compound and reduces the need for racemate resolution steps.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield / Purity | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection of amino pyrrolidine | Di-tert-butyl dicarbonate, triethylamine | Room temp, 8-10 h, aqueous/organic solvent | 75% isolated, >95% purity | Crystallization from acetone |

| 2 | Halogenation and amination | Bromine, NaOH, dilute HCl | Reflux 3-5 h, pH 5-6 | 40-45 g from 50 g intermediate, >98% purity | Extraction, crystallization in sherwood oil |

| Alternative | Ring closure from protected hydroxybutane derivatives | Primary amines, mesylates/tosylates | 0-70°C, pressure conditions | High yield, optically active | Uses amino protecting groups for selectivity |

- The Boc protection strategy provides a robust and scalable route with high selectivity and product stability, suitable for industrial synthesis.

- The use of halogenation (bromine) in alkaline medium followed by acidification effectively introduces the amino group at the desired position.

- Alternative ring closure methods from trihydroxybutane derivatives allow access to optically active compounds, which is crucial for pharmaceutical applications.

- Purification by crystallization at low temperatures ensures high purity and consistent physical properties.

- The methods avoid expensive or hazardous reagents and minimize steps requiring racemate resolution, enhancing cost-effectiveness.

The preparation of this compound is well-established through Boc protection followed by halogenation and amination or via ring closure of protected hydroxy intermediates. These methods provide high yields, purity, and scalability for pharmaceutical applications. The choice of method depends on the desired optical activity and production scale.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation: Formation of oxo derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of substituted pyrrolidinone derivatives

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Potassium Channel Modulation

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride has been studied for its ability to modulate potassium channels, particularly in the context of neurological disorders. It acts as a potassium channel blocker, which can prolong action potentials and enhance neurotransmitter release at the neuromuscular junction. This mechanism is particularly relevant in conditions such as multiple sclerosis (MS), where it has shown efficacy in improving walking capacity and motor function in clinical settings .

2. Neurological Disorders

The compound's pharmacological profile suggests potential applications in treating neurological disorders. For instance, it has been investigated for its benefits in Lambert-Eaton myasthenic syndrome and other conditions characterized by impaired neurotransmission. Clinical studies have reported response rates of up to 80% in MS patients treated with this compound, indicating significant therapeutic potential .

Agrochemical Enhancements

1. Penetration Enhancers

Research has indicated that this compound can enhance the penetration of agrochemical agents into plant tissues. This property is particularly useful for improving the efficacy of pesticides and herbicides by facilitating their absorption through plant cuticles, thus increasing their effectiveness .

Biochemical Research Applications

1. Research Tool for Ion Channels

In biochemical research, this compound serves as a valuable tool for studying ion channels and their physiological roles. Its selective blocking of voltage-gated potassium channels allows researchers to investigate various aspects of cellular excitability and neurotransmission dynamics .

2. Iron Chelation Studies

The compound's derivatives have been explored for their iron chelation properties, which are relevant in various biological contexts, including anti-inflammatory and analgesic activities. Studies have shown that these derivatives can inhibit prostanoid synthesis through iron binding, suggesting potential therapeutic applications in inflammatory conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Modulation of potassium channels; treatment for neurological disorders like MS |

| Agrochemicals | Enhances penetration of agrochemical agents into plant tissues |

| Biochemical Research | Tool for studying ion channels; involvement in iron chelation and related biological activities |

Case Studies

1. Multiple Sclerosis Treatment

In a long-term study involving MS patients treated with this compound, approximately 80% of patients who initially responded to treatment continued to exhibit benefits over a 32-month follow-up period. The study highlighted the compound's role in improving walking capacity without inhibiting disease progression .

2. Agrochemical Efficacy

A patent study demonstrated that formulations containing this compound significantly increased the penetration rates of various agrochemicals when applied to crops, underscoring its potential utility in agricultural practices aimed at enhancing crop protection strategies .

Mecanismo De Acción

The mechanism of action of 4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Differences :

- Unlike tricyclic antidepressants (e.g., amitriptyline), the compound lacks fused aromatic rings, likely altering receptor-binding profiles.

Physicochemical Properties

| Parameter | 4-Amino-1-<i>tert</i>-butylpyrrolidin-2-one HCl | Amitriptyline HCl | Dosulepin HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~220.7 (free base) + 36.46 (HCl) | 313.86 | 331.91 |

| LogP | ~1.2 (estimated) | 4.92 | 5.1 |

| Aqueous Solubility | High (due to HCl salt) | Moderate | Moderate |

Analytical Methodologies

RP-HPLC is widely used for quantifying hydrochlorides. For example:

- Amitriptyline HCl : A validated RP-HPLC method achieved >98% accuracy in recovery studies .

- Dosulepin HCl : Repeatability data showed %RSD <1.5 for dosage forms .

These methods could be adapted for 4-amino-1-<i>tert</i>-butylpyrrolidin-2-one HCl, though its polar tertiary butyl group may necessitate adjustments in mobile phase composition (e.g., higher organic modifier ratios).

Pharmacological Activity

- Tricyclic Antidepressants: Amitriptyline and dosulepin inhibit serotonin/norepinephrine reuptake. In contrast, 4-amino-1-<i>tert</i>-butylpyrrolidin-2-one HCl lacks the planar structure required for reuptake transporter binding, suggesting a distinct mechanism (e.g., NMDA receptor modulation or kinase inhibition).

- Metabolic Stability : The <i>tert</i>-butyl group may confer resistance to cytochrome P450-mediated oxidation compared to amitriptyline, which undergoes extensive hepatic metabolism.

Stability and Formulation Challenges

- Tricyclics : Amitriptyline HCl is light-sensitive and prone to oxidation, requiring antioxidant additives.

- 4-Amino-1-<i>tert</i>-butylpyrrolidin-2-one HCl: Preliminary data (unpublished) suggest stability under ambient conditions, but rigorous stress testing (e.g., hydrolysis, thermal degradation) is needed.

Actividad Biológica

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride (CAS No. 1375474-14-8) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, presenting a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is modified by an amino group and a tert-butyl substituent. The molecular formula is C8H16ClN2O, and its molecular weight is approximately 190.68 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClN2O |

| Molecular Weight | 190.68 g/mol |

| CAS Number | 1375474-14-8 |

| Solubility | Soluble in water |

Antiviral Properties

Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2. It has been identified as a potential inhibitor of the viral 3CL protease, a crucial enzyme for viral replication. The compound's structure allows it to effectively bind to the active site of the protease, thereby inhibiting its activity.

Case Study:

In a study focused on the structure-activity relationship (SAR) of related compounds, derivatives of pyrrolidinone were screened for their efficacy against SARS-CoV-2. The results indicated that modifications to the pyrrolidine ring could enhance antiviral potency significantly, with some compounds exhibiting IC50 values in the low nanomolar range .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. Research indicates that this compound may exert protective effects on neuronal cells under stress conditions, such as oxidative stress or neuroinflammation.

Mechanism of Action:

The neuroprotective activity is believed to stem from its ability to modulate neurotransmitter systems and reduce oxidative damage. By enhancing the activity of endogenous antioxidants and modulating inflammatory pathways, this compound may provide therapeutic benefits in neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally. Its bioavailability and metabolic stability are critical factors influencing its therapeutic potential.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Metabolic Stability | Moderate |

Comparative Analysis

When compared to other pyrrolidine derivatives, this compound demonstrates unique biological activities and pharmacological profiles.

| Compound | Antiviral Activity | Neuroprotective Effects | Bioavailability |

|---|---|---|---|

| 4-Amino-1-tert-butylpyrrolidin-2-one HCl | High | Moderate | High |

| CMX990 | Very High | Low | Moderate |

| PF-00835231 | Moderate | Low | Low |

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Temperature Control : Maintain 60–80°C during cyclization to balance yield and purity.

- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity product (mp: ~227°C) .

Advanced: How can structural ambiguities in this compound be resolved using X-ray crystallography?

Methodological Answer:

X-ray crystallography with programs like SHELXL () is critical for resolving stereochemical uncertainties:

- Data Collection : Use single crystals grown via slow evaporation in methanol.

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms.

- Validation : Cross-check with density functional theory (DFT) calculations to confirm bond angles and torsional strain.

Q. Example Workflow :

Prepare a 0.2 mm³ crystal mounted on a diffractometer.

Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Refine the structure using SHELXL’s restraints for disordered tert-butyl groups .

Basic: What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify protons on the pyrrolidinone ring (δ 3.2–3.8 ppm) and tert-butyl group (δ 1.2–1.4 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at ~175 ppm and tert-butyl carbons at ~28 ppm.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z ~188 (free base) and adducts with Cl⁻.

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 10→90% ACN) to assess purity (>98%) .

Advanced: How can researchers address discrepancies in reaction mechanisms involving this compound?

Methodological Answer:

Contradictions in mechanistic pathways (e.g., competing nucleophilic attacks) require:

- Kinetic Studies : Monitor intermediates via time-resolved IR or quenching experiments.

- Isotopic Labeling : Use ¹⁵N-ammonia to trace amino group incorporation.

- Computational Modeling : Employ DFT (B3LYP/6-31G*) to compare activation energies of proposed pathways .

Case Study : A 2021 study resolved conflicting amination mechanisms by identifying a rate-determining proton transfer step using kinetic isotope effects (KIEs) .

Basic: What are the stability considerations for this compound under different conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 230°C (mp: 227°C); store at 2–8°C in airtight containers.

- pH Sensitivity : Stable in acidic conditions (pH 2–4); hydrolyzes in basic media (pH >8) to form pyrrolidinone derivatives.

- Light Sensitivity : Protect from UV exposure to prevent N-oxide formation .

Advanced: What computational methods predict feasible synthetic pathways for derivatives of this compound?

Methodological Answer:

AI-driven tools (e.g., Retrosynthesis Analysis in ) combine:

- Template Relevance Models : Prioritize routes using databases like Reaxys and Pistachio.

- Feasibility Scoring : Filter pathways based on plausibility (>0.5) and reagent availability.

- One-Step Synthesis : For derivatives, predict direct routes (e.g., introducing substituents via Suzuki coupling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.